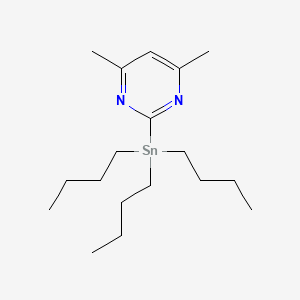

4,6-Dimethyl-2-(tributylstannyl)pyrimidine

Description

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is a stannylated pyrimidine derivative characterized by a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 2-position of the pyrimidine ring, alongside methyl groups at the 4- and 6-positions. Organotin compounds like this are widely utilized in cross-coupling reactions (e.g., Stille couplings) due to the stannyl group's ability to transfer organic moieties to transition metal catalysts . The tributylstannyl group’s bulkiness and electron-donating properties may influence solubility, stability, and catalytic efficiency in synthetic applications.

Properties

IUPAC Name |

tributyl-(4,6-dimethylpyrimidin-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2.3C4H9.Sn/c1-5-3-6(2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHVNCHZBCXZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 4,6-dimethyl-2-bromopyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler stannyl derivatives.

Common Reagents and Conditions

Stille Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Stille coupling reactions, the primary products are biaryl or heteroaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

4,6-Dimethyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine primarily involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a nucleophile, where the tributylstannyl group facilitates the transfer of the pyrimidine moiety to the organic halide or pseudohalide. This process involves the formation of a palladium complex intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Stannyl-Substituted Pyrimidines

- 2-Methyl-4,6-bis(trimethylstannyl)pyrimidine (2d): Contains two trimethylstannyl (-SnMe₃) groups at the 4- and 6-positions. Synthesis involves Na metal and chlorotrimethylstannane, yielding 63% with a boiling point of 102–104°C .

Heterocyclic and Aromatic Substituents

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine :

- 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine: Exhibits carcinogenic activity in rats, inducing squamous cell carcinomas and sarcomas . The nitro-furyl group’s electrophilicity contrasts with the stannyl group’s role in metal-catalyzed coupling.

Thioether and Hydroxyl Derivatives

- 4,6-Dimethyl-2-(methylthio)pyrimidine: Methylthio (-SMe) substituents are less reactive in cross-couplings but improve thermal stability. Safety data indicate moderate toxicity (GHS Category 4) . Tributylstannyl derivatives likely pose higher toxicity due to organotin content.

4,6-Dihydroxy-2-methylpyrimidine :

Physicochemical Properties

Antiviral and Antineoplastic Activity

- Triazolopyrimidines : Compounds like 4,6-dimethyl-2-(4-methyl-2-nitrophenyl)triazolopyrimidine exhibit antiviral activity at >4 µg/mL .

Biological Activity

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. Its structure includes a tributylstannyl group, which is known for enhancing the biological activity of various compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

The primary mechanism of action for this compound involves its interaction with specific biological targets, leading to various cellular effects. The tributylstannyl moiety enhances lipophilicity, which may facilitate better cell membrane penetration and interaction with intracellular targets.

Target Proteins

- EZH2 (Enhancer of Zeste Homolog 2) : This protein is involved in histone methylation and gene expression regulation. Inhibition of EZH2 by this compound may lead to altered gene expression patterns associated with cancer progression.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapeutics.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562.

- Results : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Biochemical Pathways

The compound's action on EZH2 affects several key biochemical pathways:

- Histone Methylation : By inhibiting EZH2, the compound disrupts normal histone methylation processes, which can lead to reactivation of tumor suppressor genes.

- Cell Cycle Regulation : Altered gene expression may affect cell cycle progression and promote apoptosis in cancer cells.

Case Studies

- Study on EZH2 Inhibition : A recent study demonstrated that compounds structurally similar to this compound significantly inhibited EZH2 activity in vitro and reduced tumor growth in xenograft models .

- Antimalarial Potential : Although primarily studied for its anticancer properties, there is emerging evidence suggesting that derivatives of pyrimidines can act as inhibitors against plasmodial kinases such as PfGSK3 and PfPK6, which are critical for malaria parasite proliferation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Target Protein | IC50 (μM) |

|---|---|---|---|

| This compound | Antitumor | EZH2 | Low μM |

| Tazemetostat | Antitumor | EZH2 | 0.01 |

| IKK16 | Antimalarial | PfGSK3/PfPK6 | 0.57/0.46 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.